Cinnamyl bromide
Overview
Description
Cinnamyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C9H9Br and its molecular weight is 197.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78446. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cyclodextrin Derivative Synthesis
Cinnamyl bromide has been utilized in the preparation of cyclodextrin derivatives. A method was developed for the synthesis of 3(I)-O-substituted beta-cyclodextrin derivatives using this compound, showing significant regioselectivity and the potential for further transformations into various groups (Jindřich & Tišlerová, 2005).
Electrochemical Reduction Studies
The electrochemical behavior of this compound has been studied in detail, revealing insights into the mechanism of its reduction and the formation of radical intermediates and cinnamyl anions. This study highlights the potential of this compound in generating various compounds through electrochemical reactions (Brown, Dean, Lopez, & Ji, 2009).
Phase Transfer Catalysis in Synthesis
This compound is used in phase transfer catalysis to synthesize cinnamyl acetate. Factors affecting the reaction, such as the catalyst type and reaction conditions, were explored, showing its effectiveness in this synthetic method (Devulapelli & Weng, 2009).
Bromine Radical Catalysis
A bromine radical catalysis system using this compound has been reported for efficient [3 + 2] cycloaddition reactions. This system offers a mild, safe, and user-friendly approach to synthesize a variety of compounds, demonstrating the versatility of this compound in catalysis (Chen, Chrisman, & Miyake, 2020).
Multicomponent Coupling Reactions
The reactivity of this compound in multicomponent coupling reactions has been studied, providing efficient access to structurally diverse compounds. This research highlights the role of this compound as a versatile reactant in organic synthesis (Zhang et al., 2019).
Surfactant Aggregate Study
This compound's effect on the micellar growth of surfactant aggregates was investigated, showing its impact on the physical and chemical properties of the products. This research provides insight into the interaction of fragrance molecules with surfactant aggregates, a crucial aspect of product formulation (Gong et al., 2022).
Allylindium Species Formation
The reaction of this compound with indium(0) leads to the formation of allylindium species. This finding is significant in the field of organometallic chemistry, offering insights into the reactivity and potential applications of this compound in this area (Yasuda, Haga, & Baba, 2009).
Safety and Hazards
Cinnamyl bromide is considered hazardous. It causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Mechanism of Action
Target of Action
Cinnamyl bromide, a derivative of cinnamyl alcohol, is primarily involved in the biosynthesis of monolignols . The primary targets of this compound are enzymes involved in the biosynthesis of monolignols, such as carboxylic acid reductase (CAR) and cinnamyl alcohol dehydrogenase (CAD2) .
Mode of Action
This compound interacts with its targets, CAR and CAD2, to facilitate the reduction of ferulic acid to coniferyl alcohol . This interaction is part of a larger enzymatic cascade that results in the production of diverse (hydroxy)cinnamyl alcohols .
Biochemical Pathways
This compound is involved in the biosynthesis of monolignols, which are key components of lignin, a complex organic polymer that provides structural support to plant cell walls . The CAR pathway is utilized for the biosynthesis of diverse (hydroxy)cinnamyl alcohols, such as p-coumaryl alcohol, caffeyl alcohol, cinnamyl alcohol, and sinapyl alcohol, from their corresponding (hydroxy)cinnamic acid precursors .
Pharmacokinetics
It is known that cinnamyl alcohol, from which this compound is derived, is 66% absorbed through the skin and rapidly absorbed from the gut .
Result of Action
The result of this compound’s action is the production of diverse (hydroxy)cinnamyl alcohols and allylphenols . These compounds have various pharmacological effects, including anti-inflammatory, antioxidant, antitumor, blood glucose-lowering, and lipid-lowering functions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . For instance, the reaction involving this compound is mildly exothermic, and the temperature rises to 50-60°C during the addition of cinnamyl alcohol . Furthermore, the reactions mediated by the neighboring enzymes CAR and CAD2 require different pH environments, indicating that compartmentalization is probably needed for these enzymes to function properly in vivo .
Biochemical Analysis
Biochemical Properties
Cinnamyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with enzymes such as cinnamyl alcohol dehydrogenase, which catalyzes the conversion of cinnamyl alcohol to cinnamaldehyde. This interaction is crucial for the biosynthesis of lignin monomers, which are essential components of plant cell walls . Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, this compound can inhibit the activity of certain enzymes involved in the biosynthesis of lignin, leading to changes in the composition of plant cell walls . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of lignin monomers. It interacts with enzymes such as cinnamyl alcohol dehydrogenase and caffeic acid O-methyltransferase, which are key players in the lignin biosynthetic pathway . These interactions can affect the levels of metabolites and the overall metabolic flux within the cell.
Properties
IUPAC Name |
[(E)-3-bromoprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUROFEVDCUGKHD-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-24-9 | |
Record name | Cinnamyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4392-24-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinnamyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cinnamyl bromide?
A1: this compound has the molecular formula C9H9Br and a molecular weight of 197.06 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided abstracts do not delve into detailed spectroscopic data, this compound can be characterized using techniques like NMR spectroscopy (1H NMR and 13C NMR) and IR spectroscopy. These techniques would provide information on the structure and bonding within the molecule.
Q3: Can this compound be used in reactions other than those forming lactones?
A4: Yes, this compound is a versatile reagent in organic synthesis. For instance, it participates in reactions with N-sulfonylimines to generate β-phenylvinylaziridines in the presence of a dimethyl sulfide catalyst and potassium carbonate. [] It can also be used in the synthesis of thieno-fused heterocycles via intramolecular heteroannulation reactions. [] Additionally, it serves as a precursor in the synthesis of quinazolin-4(3H)-ones via a copper(I) bromide catalyzed domino reaction. []
Q4: How does the structure of this compound influence its reactivity in indium-mediated reactions?
A5: this compound, due to its (E)-configuration, exhibits a strong geometric bias when reacting with α-(tert-butyldimethylsiloxy) and α-(benzyloxy) aldehydes in indium-mediated reactions. This results in the preferential formation of the 3,4-anti;4,5-anti diastereomer. []
Q5: Can this compound be used in multicomponent reactions?
A6: Yes, this compound participates in a novel three-component coupling reaction involving arynes and carbon dioxide. This reaction, catalyzed by cesium fluoride, leads to the formation of ortho-brominated aryl esters, showcasing its utility in multicomponent reactions. Interestingly, this compound acts as a nucleophile in this reaction, contrasting its typical electrophilic behavior. []
Q6: What is the role of this compound in bromine radical catalysis?
A7: this compound acts as a precatalyst in a bromine radical catalysis system. Upon photosensitization with 4CzIPN, it undergoes triplet-state β-fragmentation, generating bromine radicals in a controlled manner. This process enables efficient [3 + 2] cycloaddition reactions between vinyl- and ethynylcyclopropanes with various alkenes. []
Q7: How do structural modifications of this compound affect its nematicidal activity?
A8: Research indicates that the nematicidal activity of this compound and its derivatives against Bursaphelenchus xylophilus is influenced by the type of functional groups, saturation level, and carbon skeleton. For example, trans-cinnamaldehyde exhibits higher nematicidal activity than this compound. The presence of methoxy substituents on the aromatic ring also influences activity, with 4-methoxycinnamonitrile showing potent nematicidal properties. [, ]
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